molecular formula C7H11N3S B3092479 4-(Pyrrolidin-3-yl)thiazol-2-amine CAS No. 122829-15-6

4-(Pyrrolidin-3-yl)thiazol-2-amine

Cat. No. B3092479
CAS RN: 122829-15-6
M. Wt: 169.25 g/mol
InChI Key: AZHGZDQCHFHOBI-UHFFFAOYSA-N
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Description

“4-(Pyrrolidin-3-yl)thiazol-2-amine” is a compound that contains a pyrrolidine ring and a thiazole ring. Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom . Thiazole is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

While the exact synthesis of “4-(Pyrrolidin-3-yl)thiazol-2-amine” is not available, similar compounds are often synthesized through condensation reactions or ring formation reactions .


Molecular Structure Analysis

The molecular structure of “4-(Pyrrolidin-3-yl)thiazol-2-amine” would likely involve the pyrrolidine ring attached to the 4-position of the thiazole ring via a carbon-carbon bond .


Chemical Reactions Analysis

The chemical reactivity of “4-(Pyrrolidin-3-yl)thiazol-2-amine” would likely be influenced by the presence of the amine group, which can participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Pyrrolidin-3-yl)thiazol-2-amine” would be influenced by its molecular structure. For example, the presence of the polar amine group and the heterocyclic rings could impact its solubility, boiling point, and melting point .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, which is a part of the “4-(Pyrrolidin-3-yl)thiazol-2-amine” structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Biological Activities

Thiazoles, which include “4-(Pyrrolidin-3-yl)thiazol-2-amine”, have been found to have diverse biological activities . They have been used to develop new compounds that act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Treatment of Parkinson’s Disease

Compounds containing a 2-amino-thiazole moiety linked to a cyclohexane ring, structurally similar to dopamine’s catechol ring, have exhibited dopamine D2 agonist activity and have been used in the treatment of Parkinson’s disease .

Management of Lou Gehrig’s Disease

Riluzole, an aminothiazole-based drug, has been licensed to manage Lou Gehrig’s disease . This suggests that “4-(Pyrrolidin-3-yl)thiazol-2-amine”, which also contains a thiazole ring, may have potential applications in the treatment of neurodegenerative diseases.

Corrosion Inhibition

While not directly related to “4-(Pyrrolidin-3-yl)thiazol-2-amine”, a structurally similar compound, “4-(pyridin-4-yl)thiazol-2-amine”, has been synthesized and evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution . This suggests that “4-(Pyrrolidin-3-yl)thiazol-2-amine” could potentially have similar applications in corrosion inhibition.

Synthesis of Biologically Active Compounds

The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Safety and Hazards

As with any chemical compound, handling “4-(Pyrrolidin-3-yl)thiazol-2-amine” would require appropriate safety measures. This might include avoiding inhalation or contact with skin and eyes, and using personal protective equipment .

Future Directions

The future research directions for “4-(Pyrrolidin-3-yl)thiazol-2-amine” could involve exploring its potential applications in various fields, such as medicinal chemistry, given the biological activity associated with pyrrolidine and thiazole rings .

properties

IUPAC Name

4-pyrrolidin-3-yl-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c8-7-10-6(4-11-7)5-1-2-9-3-5/h4-5,9H,1-3H2,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHGZDQCHFHOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CSC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyrrolidin-3-yl)thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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